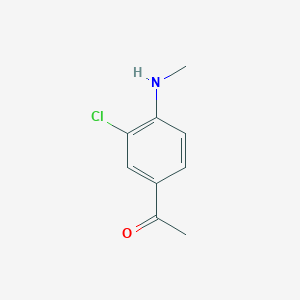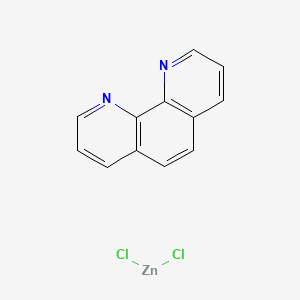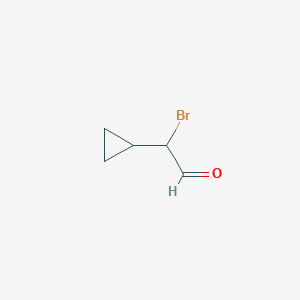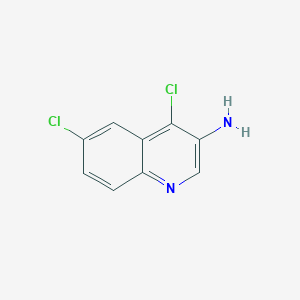
4,6-Dichloroquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloroquinolin-3-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with chlorine atoms at the 4 and 6 positions and an amino group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloroquinolin-3-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method is the reaction of 4,6-dichloroquinoline with ammonia or primary amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes followed by amination. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloroquinolin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to tetrahydroquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, and alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Major Products Formed:
- Substituted quinolines
- Quinoline N-oxides
- Tetrahydroquinoline derivatives
Scientific Research Applications
4,6-Dichloroquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 4,6-Dichloroquinolin-3-amine involves its interaction with various molecular targets:
Antimicrobial Activity: Inhibits the synthesis of nucleic acids and proteins in microbial cells.
Antimalarial Activity: Interferes with the heme detoxification pathway in Plasmodium parasites.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial agent with structural similarities.
Hydroxychloroquine: Used for the treatment of autoimmune diseases and has a similar mechanism of action
Uniqueness: 4,6-Dichloroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution makes it a versatile intermediate for further functionalization and derivatization .
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
4,6-dichloroquinolin-3-amine |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-4H,12H2 |
InChI Key |
INSARLYGKZCQIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


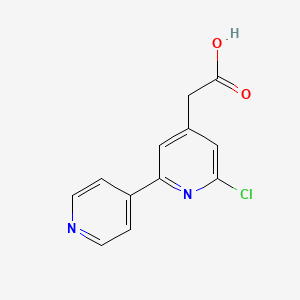
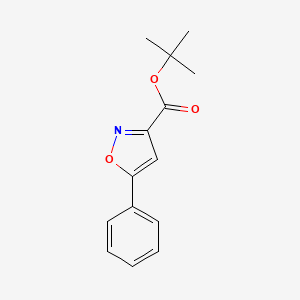
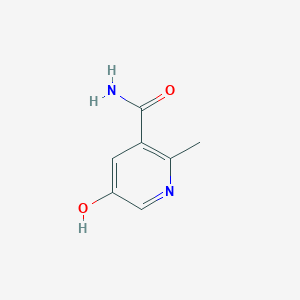
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)
![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)
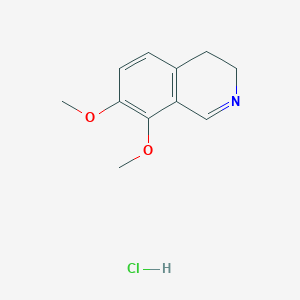
![5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13131779.png)
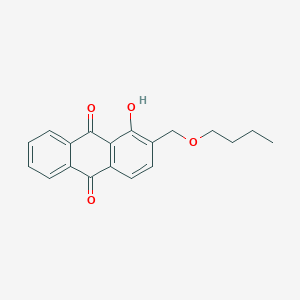
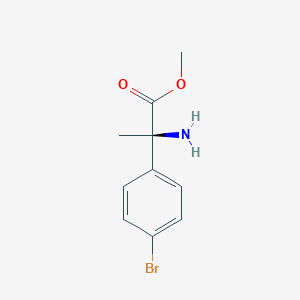
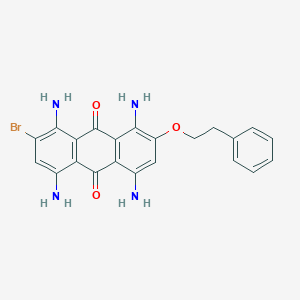
![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)
